![molecular formula C12H14ClN3O2S2 B14158177 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine CAS No. 557773-70-3](/img/structure/B14158177.png)
2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine is a complex organic compound featuring a thiazole ring, a sulfonyl group, and a hydrazine moiety. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a significant platform in various medicinally relevant molecules . This compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzenesulfonyl chloride with thioamide in the presence of a base can yield the thiazole ring. Subsequent chlorination and hydrazine substitution steps are required to complete the synthesis .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This can lead to the inhibition of enzyme function or modulation of receptor signaling pathways, which is crucial in its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole nucleus.
Patellamide A: A natural product with a thiazole ring known for its biological activity.
What sets 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine apart is its unique combination of a sulfonyl group and a hydrazine moiety, which provides distinct chemical reactivity and biological interactions .
Eigenschaften
CAS-Nummer |
557773-70-3 |
|---|---|
Molekularformel |
C12H14ClN3O2S2 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
2-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-8-4-6-9(7-5-8)20(17,18)11-10(13)19-12(14-11)15-16(2)3/h4-7H,1-3H3,(H,14,15) |
InChI-Schlüssel |
QGDQVWDKYHBORS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NN(C)C)Cl |
Löslichkeit |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B14158123.png)
![1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14158127.png)

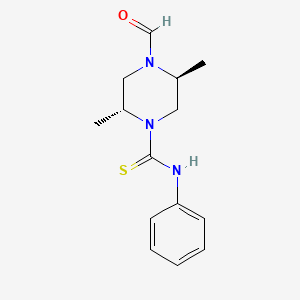

![3-(3-Chloro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14158143.png)
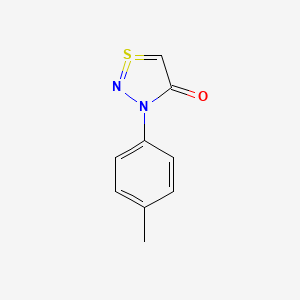

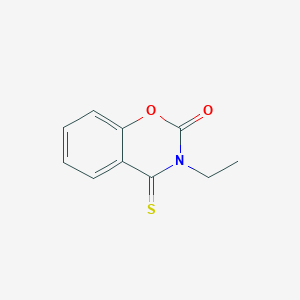
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14158169.png)
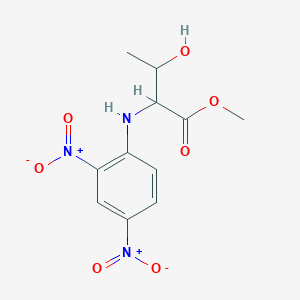
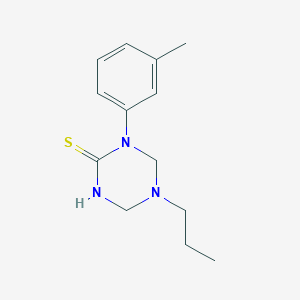
![N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline](/img/structure/B14158191.png)
